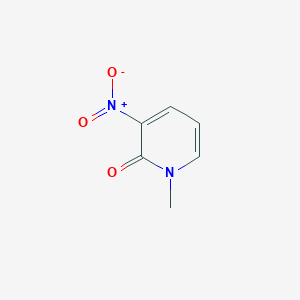
2-(2-Methyl-allyloxy)-benzaldehyde
Vue d'ensemble
Description
2-(2-Methyl-allyloxy)-benzaldehyde, also known as 2-allyl-2-methylbenzaldehyde, is a chemical compound with a molecular formula of C10H12O2. It is a colorless liquid with a fragrant odor and is commonly used in perfumes, cosmetics, and pharmaceuticals. It is also used as a synthetic intermediate in various chemical synthesis processes. 2-(2-Methyl-allyloxy)-benzaldehyde is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Electrosynthesis in Organic Chemistry
Franco, Olivero, and Duñach (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, focusing on o-(allyloxy)benzaldehydes. They achieved the synthesis of homoallylic alcohols with 2-hydroxyphenyl substituents, demonstrating the potential of 2-(2-Methyl-allyloxy)-benzaldehyde in electrosynthesis (Delphine Franco, S. Olivero, E. Duñach, 1997).
Polymer Science
Sane et al. (2013) synthesized new initiators containing “clickable” aldehyde and allyloxy functional groups for polymerization processes. These initiators, derived from 2-(2-Methyl-allyloxy)-benzaldehyde, were employed for the polymerization of e-caprolactone and methyl methacrylate, showcasing its utility in creating functionalized polymers (P. Sane, Bhausaheb V. Tawade, Indravadan Parmar, S. Kumari, Samadhan S. Nagane, P. Wadgaonkar, 2013).
Bioproduction of Benzaldehyde
Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a valuable molecule in the flavor industry, using Pichia pastoris in a two-phase partitioning bioreactor. Their work suggests the potential application of 2-(2-Methyl-allyloxy)-benzaldehyde in enhancing the bioproduction of benzaldehyde (Tom K. J. Craig, Andrew J. Daugulis, 2013).
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPELHBEYALIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324442 | |
| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-allyloxy)-benzaldehyde | |
CAS RN |
38002-87-8 | |
| Record name | 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38002-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)








![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)


![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)
